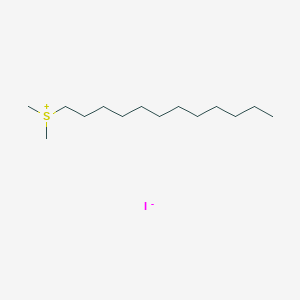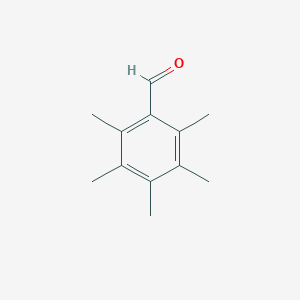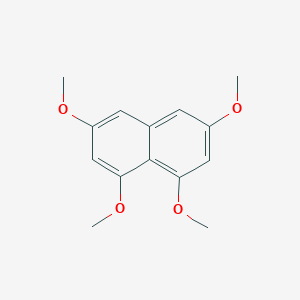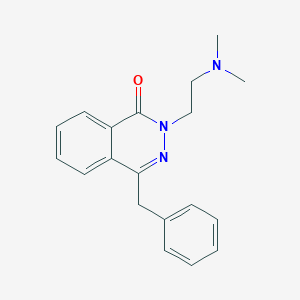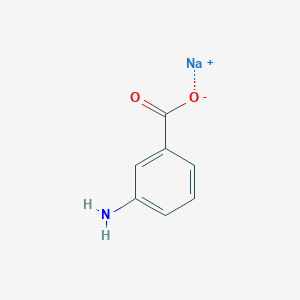
3-氨基苯甲酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-aminobenzoate, also known as 3-aminobenzoic acid sodium salt, is an organic compound with the molecular formula C₇H₆NNaO₂. It is a sodium salt derivative of 3-aminobenzoic acid, characterized by the presence of an amino group (-NH₂) attached to the benzene ring at the meta position relative to the carboxylate group (-COONa). This compound is commonly used in various chemical and industrial applications due to its unique properties.
科学研究应用
Sodium 3-aminobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic and in the treatment of certain skin conditions.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Sodium 3-aminobenzoate, also known as aminobenzoic acid, primarily targets the p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of 3-aminobenzoate . Additionally, Sodium 3-aminobenzoate acts on nerve endings and nerve trunks, making it an effective local anesthetic .
Mode of Action
Sodium 3-aminobenzoate interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it reduces the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The biodegradation pathway of 3-aminobenzoate has been documented . Sodium 3-aminobenzoate is involved in the degradation of 3-aminobenzoate, leading to the production of 5-aminosalicylate . This process incorporates one oxygen atom from dioxygen into the product .
Pharmacokinetics
The pharmacokinetics of Sodium 3-aminobenzoate is similar to other local anesthetics. It is rapidly distributed into highly perfused tissues and eliminated . The elimination of Sodium 3-aminobenzoate from plasma is characterized by a very rapid initial phase followed by a relatively slow terminal phase . The pharmacokinetic parameters of uptake, clearance, and metabolic clearance are influenced by temperature .
Result of Action
The result of Sodium 3-aminobenzoate’s action is a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It has been shown to have a good local anesthetic effect .
Action Environment
The action, efficacy, and stability of Sodium 3-aminobenzoate can be influenced by environmental factors. For instance, the pharmacokinetic parameters of Sodium 3-aminobenzoate, such as uptake, clearance, and metabolic clearance, increase with increasing water temperature . This suggests that the compound’s action can be influenced by the temperature of the environment.
生化分析
Biochemical Properties
Sodium 3-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. A notable enzyme is the 3-aminobenzoate 6-monooxygenase, which is involved in the degradation of 3-aminobenzoate . This enzyme catalyzes the conversion of Sodium 3-aminobenzoate to 5-aminosalicylate .
Cellular Effects
The effects of Sodium 3-aminobenzoate on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in the degradation of 3-aminobenzoate .
Molecular Mechanism
Sodium 3-aminobenzoate exerts its effects at the molecular level through its interactions with 3-aminobenzoate 6-monooxygenase . This enzyme is capable of catalyzing the conversion of Sodium 3-aminobenzoate to 5-aminosalicylate, incorporating one oxygen atom from dioxygen into the product .
Temporal Effects in Laboratory Settings
It is known that 3-aminobenzoate 6-monooxygenase, which interacts with Sodium 3-aminobenzoate, is essential for 3-aminobenzoate degradation .
Metabolic Pathways
Sodium 3-aminobenzoate is involved in the metabolic pathway of 3-aminobenzoate degradation . It interacts with the enzyme 3-aminobenzoate 6-monooxygenase, which plays a crucial role in this pathway .
准备方法
Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzoate can be synthesized through the neutralization of 3-aminobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3-aminobenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in crystalline form.
Industrial Production Methods: Industrial production of sodium 3-aminobenzoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3-aminobenzoic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to meet industrial standards.
化学反应分析
Types of Reactions: Sodium 3-aminobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Esterification: The carboxylate group can react with alcohols to form esters.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens like chlorine or bromine in the presence of a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Esterification: Formation of esters.
相似化合物的比较
Sodium 3-aminobenzoate can be compared with other similar compounds, such as:
Sodium benzoate: A sodium salt of benzoic acid, commonly used as a food preservative.
Sodium salicylate: A sodium salt of salicylic acid, used in medicine as an analgesic and anti-inflammatory agent.
Sodium 4-aminobenzoate: Similar to sodium 3-aminobenzoate but with the amino group at the para position.
Uniqueness: Sodium 3-aminobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substituted amino group allows for different reactivity compared to its para-substituted counterpart, sodium 4-aminobenzoate. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and pharmaceutical research.
属性
CAS 编号 |
17264-94-7 |
|---|---|
分子式 |
C7H7NNaO2 |
分子量 |
160.13 g/mol |
IUPAC 名称 |
sodium;3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI 键 |
OOYSSNNCRLBWDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
手性 SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=CC(=C1)N)C(=O)O.[Na] |
Key on ui other cas no. |
17264-94-7 |
相关CAS编号 |
99-05-8 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3-aminobenzoate in the study?
A1: In this study, Sodium 3-aminobenzoate acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.
Q2: Does the research discuss the biological activity or applications of Sodium 3-aminobenzoate itself?
A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of Sodium 3-aminobenzoate beyond its role as a ligand in this specific chemical context [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
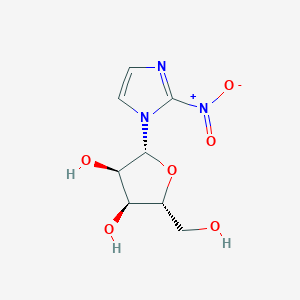
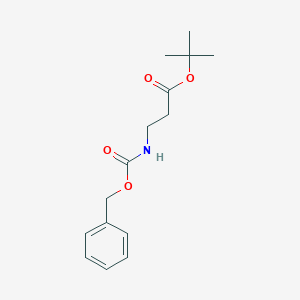
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)

![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
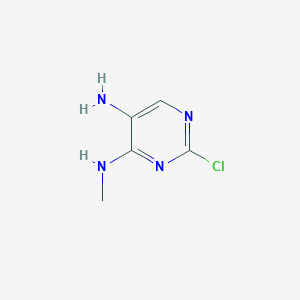
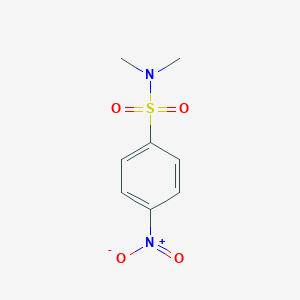
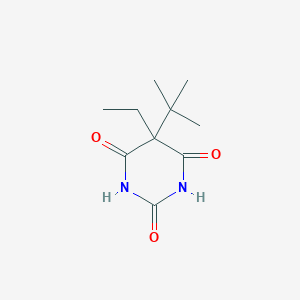
![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)
